1,7a-Dihydrobenzimidazole-2-thione;ZINC
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Overview
Description
2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) is a chemical compound with the molecular formula C16H14N4S2Zn. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as an antioxidant in the production of natural and synthetic rubber .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coordination Reaction Method: This method involves reacting thiol-containing methylbenzimidazole with zinc chloride or zinc bromide in an organic solvent to obtain the target product.
Oxidation Reaction Method: Initially, thiol-containing methylbenzimidazole is prepared as a stannate salt, which is then reacted with zinc chloride or zinc bromide under alkaline conditions to produce the desired compound.
Industrial Production Methods
The industrial production of 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) typically involves large-scale coordination reactions using zinc salts and organic solvents. The process is optimized for high yield and purity, ensuring the compound meets industry standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially converting the compound into different derivatives.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Scientific Research Applications
2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells and tissues.
Catalytic Activity: In organic synthesis, it serves as a catalyst, facilitating various chemical reactions by lowering the activation energy and increasing reaction rates.
Comparison with Similar Compounds
Similar Compounds
- Methyl-2-mercaptobenzimidazole, zinc salt
- Zinc 2-mercaptotoluimidazole
- Zinc bis [4 (or 5)-methyl-2-thioxo-2,3-dihydrobenzimidazol-1-ide]
Uniqueness
2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) stands out due to its specific molecular structure, which imparts unique antioxidant and catalytic properties. Its ability to act as both an antioxidant and a catalyst makes it highly versatile and valuable in various applications .
Properties
Molecular Formula |
C7H6N2SZn |
---|---|
Molecular Weight |
215.6 g/mol |
IUPAC Name |
1,7a-dihydrobenzimidazole-2-thione;zinc |
InChI |
InChI=1S/C7H6N2S.Zn/c10-7-8-5-3-1-2-4-6(5)9-7;/h1-5H,(H,8,10); |
InChI Key |
YDTVKLGPBUMAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=S)N2)C=C1.[Zn] |
Origin of Product |
United States |
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